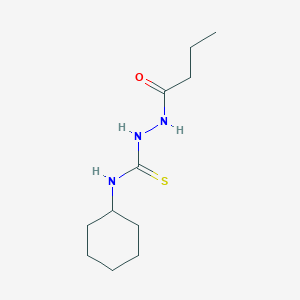
N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EPPIC, is a small molecule that has shown potential in various scientific research applications. EPPIC is a pyrrolidinecarboxamide that has a molecular weight of 357.44 g/mol. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been reported to inhibit the activation of the NF-κB pathway, which is a key signaling pathway involved in the production of pro-inflammatory cytokines. N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been reported to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of COX-2, which reduces the production of prostaglandins, leading to reduced inflammation and pain. In addition, N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been reported to induce apoptosis in cancer cells, leading to reduced cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying intracellular signaling pathways. N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is also relatively stable, making it easy to handle and store. However, N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations for lab experiments. N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several future directions for N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide research. One potential direction is to study the pharmacokinetics and pharmacodynamics of N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in vivo, to better understand its potential therapeutic applications. Another potential direction is to investigate the potential of N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide as a treatment for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In addition, further studies are needed to investigate the mechanism of action of N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, to better understand how it exerts its anti-inflammatory and anticancer effects.
Applications De Recherche Scientifique
N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has shown potential in various scientific research applications, including as an anti-inflammatory and analgesic agent. N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to reduce pain in a mouse model of neuropathic pain. In addition, N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been reported to have anticancer activity, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-14-3-5-15(6-4-14)12-21-20(25)16-11-19(24)22(13-16)17-7-9-18(23)10-8-17/h3-10,16,23H,2,11-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUUNEHGYCGWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(dimethylamino)sulfonyl]-N-{2-[(2-furylmethyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B4735246.png)
![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4735260.png)
![3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4735280.png)
![N-(4-fluorophenyl)-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4735295.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide](/img/structure/B4735299.png)
![3-{[5-(2-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4735305.png)
![N-(2,6-dichlorophenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4735310.png)

![4-{4-(4-chlorophenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4735321.png)


![N-isopropyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4735347.png)
![6-amino-4-{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4735359.png)
